N-(6-Bromoindan-5-yl)-2-methoxyacetamide
Description
N-(6-Bromoindan-5-yl)-2-methoxyacetamide is a brominated indan derivative featuring a methoxyacetamide functional group. The compound’s structure comprises a bicyclic indan core substituted with a bromine atom at position 6 and a 2-methoxyacetamide moiety at position 5 (Figure 1). The bromine substituent likely enhances electrophilicity and binding affinity to hydrophobic protein pockets, while the methoxyacetamide group contributes to solubility and metabolic stability.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C12H14BrNO2/c1-16-7-12(15)14-11-6-9-4-2-3-8(9)5-10(11)13/h5-6H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
FGJITXMOFBMGOM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=C(C=C2CCCC2=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Acetamides with Aromatic Cores
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d, )
- Core Structure : Benzo[d]oxazole with ethylphenyl and methoxyacetamide substituents.
- Synthesis : Reacts 2-methoxyacetyl chloride with a diamine intermediate under acidic conditions (100°C, 30 min), yielding 4d in a straightforward acetylation .
N-(3-(Benzyloxy)-2-(4-methoxybenzoyl)phenyl)-2-methoxyacetamide (37, )
- Core Structure : Phenyl ring with benzyloxy and 4-methoxybenzoyl groups.
- Synthesis : Utilizes GP1 reactions and column chromatography (n-hexane/EtOAc), achieving a 94% yield .
- Key Differences : The absence of a bromine atom and the presence of a benzoyl group may reduce electrophilicity but enhance π-π stacking interactions.
N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide (3a, )
Brominated Analogs
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ()
Table 2: Brominated Compound Comparison
Pharmacologically Active Methoxyacetamides
Febantel ()
- Structure: Contains a methoxyacetamide group but with a guanidino-thiophenyl core.
- Application : Antihelminthic agent regulated by the FDA and EMA, highlighting the role of methoxyacetamide in enhancing bioavailability and resistance to hydrolysis .
- Divergence : The indan core in this compound may offer greater metabolic stability compared to febantel’s thiophenyl system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
